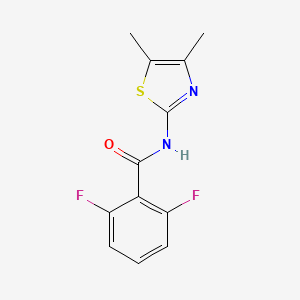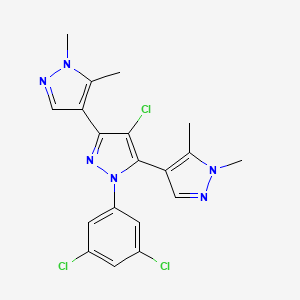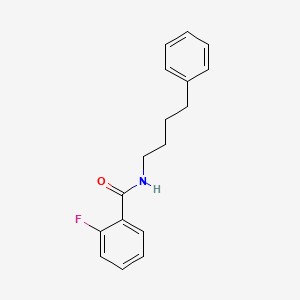![molecular formula C14H18N4O4 B4720419 3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4720419.png)
3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound “3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule that contains an oxazolo and a purine ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . Purines are biologically significant compounds, being fundamental components of nucleic acids like DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the rings and attach the various substituents . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazolo and a purine ring, along with various substituents . The exact structure would depend on the positions and orientations of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of various functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar or nonpolar groups .Applications De Recherche Scientifique
Anticancer Activity
The purine structural framework, which includes the compound , has garnered significant interest due to its biological properties. Researchers have synthesized N-9- and N-7-substituted 1,2,3 triazole analogues based on the 2,6-di-substituted purine core. These analogues were then screened for in vitro cytotoxic activity against various human cancer cell lines, including colon (HCT-1), leukemia (THP-1), neuroblastoma (IMR-32), and lung (A-549) cells . Notably, compounds like 9a, 9b, and 9e demonstrated potent activity, with compound 9a showing IC50 values of 0.08 μM against THP-1 and 0.4 μM against A-549 cell lines.
Antiviral Properties
Purine-based compounds have also found applications as antiviral agents. For instance, drugs containing a purine structural framework, such as 6-mercaptopurine and thioguanine, exhibit anticancer properties. Additionally, purine-based antiviral drugs like acyclovir, ganciclovir, carbovir, and abacavir are effective against herpes and AIDS .
Imidazole Derivatives
While not directly related to the compound , imidazole is another heterocyclic moiety with diverse applications. Imidazole contains two nitrogen atoms and is known for its role in various biological processes. Researchers have explored imidazole-containing compounds for their therapeutic potential in areas such as antimicrobial, antifungal, and anti-inflammatory treatments .
Electron Density Redistribution
In the title compound, 2-bromo-methyl-N-isopropyl-7,8-dimeth-oxy-1,2-dihydro-1,3-oxazolo[3,2-a]pyridin-5(4H)-one (C18H21BrN2O5), conjugation between the π-donating N—C—O fragment and the π-withdrawing carbonyl group leads to significant redistribution of electron density within the dihydropyridinol ring. This effect is further influenced by an intramolecular N—H O hydrogen bond .
Biological Functions and Enzyme Inhibition
Purines play essential roles in living species, acting as substrates or inhibitors of enzymes involved in purine metabolism. Enzymes like adenosine deaminase, guanase, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and polynucleotide phosphorylase (PNPase) are affected by purine-based compounds. Understanding these interactions can lead to novel therapeutic strategies .
Drug Design and Optimization
Researchers continue to explore purine derivatives for drug design and optimization. By modifying the purine scaffold, scientists aim to create more effective chemotherapeutic agents, antiviral drugs, and other therapeutics. Rational design based on purine analogues holds promise for future drug development .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-21-7-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)22-13/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPQGPBHBCOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![3-cyclohexyl-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4720359.png)

![methyl 5-({[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]thio}methyl)-2-furoate](/img/structure/B4720377.png)
![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)

![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)

![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4720439.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4720443.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)